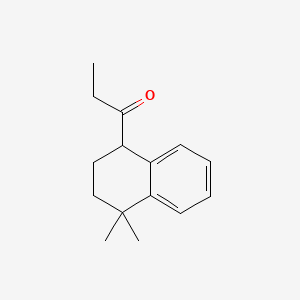










|
REACTION_CXSMILES
|
P(=O)(O)(O)O.C([C:8]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16])[C:9](=[O:12])[CH2:10][CH3:11])#N.Br>C(O)(=O)C>[CH3:17][C:15]1([CH3:16])[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:8]([C:9](=[O:12])[CH2:10][CH3:11])[CH2:13][CH2:14]1
|


|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
4-cyano-7-methyl-4-phenyl-oct-6-en-3-one
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(CC)=O)(CC=C(C)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 105° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
ADDITION
|
|
Details
|
are added at ca. 50° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is raised to 110° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
After a total reaction time of 30 hours, the mixture is cooled
|
|
Duration
|
30 h
|
|
Type
|
ADDITION
|
|
Details
|
ice is added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed neutral with water, with 10% sodium hydroxide and again with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |